Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)-
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Overview
Description
Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The unique structure of this compound, which includes a pyrrolidinyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- typically involves the reaction of benzenesulfonyl chloride with a suitable amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced tumor growth and proliferation . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the pyrrolidinyl group.
N-butylbenzenesulfonamide: Contains a butyl group instead of the pyrrolidinyl group.
4-aminobenzenesulfonamide: Contains an amino group instead of the pyrrolidinyl group.
Uniqueness
The presence of the 2,2-diethyl-5-oxo-1-pyrrolidinyl group in benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- imparts unique chemical and biological properties. This structural feature enhances its ability to inhibit carbonic anhydrase enzymes selectively, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
67731-60-6 |
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Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
4-(2,2-diethyl-5-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c1-3-14(4-2)10-9-13(17)16(14)11-5-7-12(8-6-11)20(15,18)19/h5-8H,3-4,9-10H2,1-2H3,(H2,15,18,19) |
InChI Key |
BNTXDYDHLIGLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CC |
Origin of Product |
United States |
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